molecular formula C7H4Br4 B8624268 3,4,5-Tribromobenzylbromide

3,4,5-Tribromobenzylbromide

Cat. No.: B8624268
M. Wt: 407.72 g/mol
InChI Key: HXDZIPFLLJTACW-UHFFFAOYSA-N
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Description

3,4,5-Tribromobenzylbromide is a brominated aromatic compound with the molecular formula C₇H₄Br₄, consisting of a benzene ring substituted with three bromine atoms at the 3-, 4-, and 5-positions and an additional bromomethyl (-CH₂Br) group. This structure confers high molecular weight (429.77 g/mol) and reactivity due to the electron-withdrawing effects of bromine. It is primarily utilized in organic synthesis as an alkylating agent or intermediate for constructing complex brominated frameworks. Its stability and reactivity are influenced by the steric and electronic effects of the bromine substituents.

Properties

Molecular Formula

C7H4Br4

Molecular Weight

407.72 g/mol

IUPAC Name

1,2,3-tribromo-5-(bromomethyl)benzene

InChI

InChI=1S/C7H4Br4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2

InChI Key

HXDZIPFLLJTACW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Brominated Aromatic Compounds

Structural and Analytical Comparisons

2,3,5,6-Tetrabromoindole (C₈H₃Br₄N)
  • Structure : An indole derivative with four bromine atoms at positions 2, 3, 5, and 5.
  • Molecular Formula : C₈H₃Br₄N (molecular weight: 429.7 g/mol).
  • Analytical Data :
    • Mass Spectrometry : Shows a molecular ion cluster at m/z = 429, 431, 433, 435, and 437 with a 1:4:6:4:1 isotopic ratio, characteristic of four bromine atoms .
    • NMR : Distinct ¹H and ¹³C spectra due to the indole backbone, differing from 3,4,5-Tribromobenzylbromide’s benzyl bromide structure .
This compound vs. Tetrabromoindole
Property This compound 2,3,5,6-Tetrabromoindole
Core Structure Benzene + CH₂Br Indole
Bromine Positions 3,4,5 (ring) + CH₂Br 2,3,5,6 (ring)
Molecular Formula C₇H₄Br₄ C₈H₃Br₄N
Mass Spec Pattern 1:4:6:4:1 (4 Br atoms) 1:4:6:4:1 (4 Br atoms)
Key Applications Alkylation reactions Marine natural product

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Effects: Bromine’s electron-withdrawing nature in this compound enhances its electrophilicity, making it more reactive in alkylation compared to non-brominated benzyl bromides.

Comparison with Methoxy-Substituted Analogs ()

While focuses on 3,4,5-trimethoxy-substituted antioxidants, key parallels include:

  • Substituent Position : Para-substituted derivatives in methoxy systems exhibit higher activity due to reduced steric hindrance and enhanced resonance stabilization . For brominated systems, para-substitution (relative to the CH₂Br group) may similarly influence reactivity.
  • Hydrogen Bonding : In methoxy compounds, intramolecular hydrogen bonding reduces ortho-substituted derivatives’ activity . For this compound, bromine’s lack of hydrogen-bonding capacity may limit such effects but increase hydrophobicity.

Stability in Mass Spectrometry

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